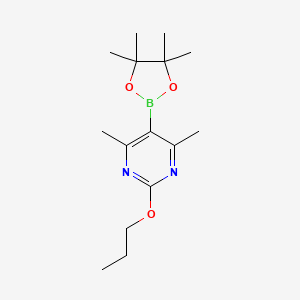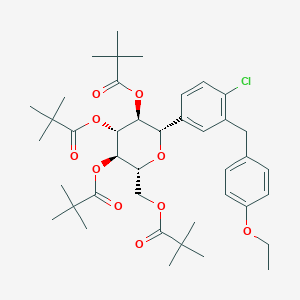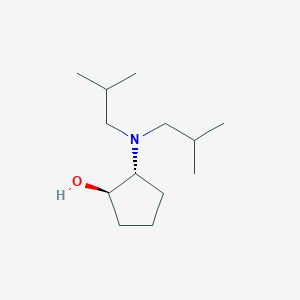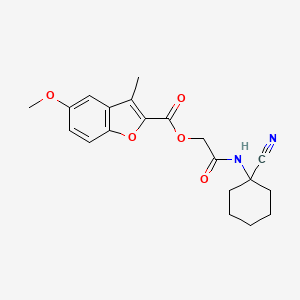
(S)-2-((2-hydroxy-3-(triphenylsilyl)benzyl)amino)-N,N,3-trimethylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-((2-hydroxy-3-(triphenylsilyl)benzyl)amino)-N,N,3-trimethylbutanamide is a complex organic compound with a unique structure that includes a triphenylsilyl group, a hydroxybenzyl group, and a trimethylbutanamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((2-hydroxy-3-(triphenylsilyl)benzyl)amino)-N,N,3-trimethylbutanamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the hydroxybenzylamine intermediate, followed by the introduction of the triphenylsilyl group and the final coupling with the trimethylbutanamide moiety. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of flow chemistry techniques to enhance reaction efficiency and scalability. Additionally, the use of automated synthesis platforms can help in the large-scale production of this compound.
化学反応の分析
Types of Reactions
(S)-2-((2-hydroxy-3-(triphenylsilyl)benzyl)amino)-N,N,3-trimethylbutanamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The triphenylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Organometallic reagents such as Grignard reagents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the amide group can produce an amine.
科学的研究の応用
(S)-2-((2-hydroxy-3-(triphenylsilyl)benzyl)amino)-N,N,3-trimethylbutanamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving silyl groups.
Industry: Used in the development of new materials with specific properties.
作用機序
The mechanism of action of (S)-2-((2-hydroxy-3-(triphenylsilyl)benzyl)amino)-N,N,3-trimethylbutanamide involves its interaction with specific molecular targets. The hydroxybenzyl group can form hydrogen bonds with biological molecules, while the triphenylsilyl group can interact with hydrophobic regions. The trimethylbutanamide moiety may enhance the compound’s stability and bioavailability.
類似化合物との比較
Similar Compounds
(S)-2-((2-hydroxy-3-(triphenylsilyl)benzyl)amino)-N,N,3-trimethylbutanamide: Unique due to the presence of the triphenylsilyl group.
(S)-2-((2-hydroxybenzyl)amino)-N,N,3-trimethylbutanamide: Lacks the triphenylsilyl group, which may affect its reactivity and applications.
(S)-2-((2-hydroxy-3-(trimethylsilyl)benzyl)amino)-N,N,3-trimethylbutanamide: Contains a trimethylsilyl group instead of a triphenylsilyl group, leading to different chemical properties.
Uniqueness
The presence of the triphenylsilyl group in this compound makes it unique compared to similar compounds. This group can enhance the compound’s stability and reactivity, making it valuable for various applications in scientific research.
特性
分子式 |
C32H36N2O2Si |
|---|---|
分子量 |
508.7 g/mol |
IUPAC名 |
(2S)-2-[(2-hydroxy-3-triphenylsilylphenyl)methylamino]-N,N,3-trimethylbutanamide |
InChI |
InChI=1S/C32H36N2O2Si/c1-24(2)30(32(36)34(3)4)33-23-25-15-14-22-29(31(25)35)37(26-16-8-5-9-17-26,27-18-10-6-11-19-27)28-20-12-7-13-21-28/h5-22,24,30,33,35H,23H2,1-4H3/t30-/m0/s1 |
InChIキー |
XBFCBPNDAJKUIM-PMERELPUSA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)N(C)C)NCC1=C(C(=CC=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O |
正規SMILES |
CC(C)C(C(=O)N(C)C)NCC1=C(C(=CC=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Methyl-2,8-dinitropyrido[2,1-b]benzimidazol-5-ium](/img/structure/B15282273.png)

![6-[(3-Methoxyphenoxy)methyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282292.png)


![9-Benzyl 6-ethyl 3,10-dimethyl-4-oxo-8-oxa-5,6,9-triazatricyclo[5.2.2.0~2,5~]undec-10-ene-6,9-dicarboxylate](/img/structure/B15282309.png)
![N-[(1,3-benzodioxol-5-ylimino)(4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)methyl]-4-morpholinecarbothioamide](/img/structure/B15282321.png)

![2-methyl-N-{3-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}propanamide](/img/structure/B15282339.png)

![2-(dimethylamino)ethyl 5H-benzo[4,5]cyclohepta[1,2-b]pyridine-5-carboxylate](/img/structure/B15282350.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide](/img/structure/B15282366.png)

